Methyl [(dichlorophosphoryl)methoxy]acetate
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Overview
Description
Methyl [(dichlorophosphoryl)methoxy]acetate is an organophosphorus compound that features both ester and phosphoryl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(dichlorophosphoryl)methoxy]acetate typically involves the reaction of dichlorophosphoryl chloride with methyl glycolate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Cl2P(O)Cl+HOCH2COOCH3→Cl2P(O)OCH2COOCH3+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(dichlorophosphoryl)methoxy]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce methanol and the corresponding acid.
Reduction: The phosphoryl group can be reduced to a phosphine oxide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the phosphoryl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Reduction: Lithium aluminum hydride is commonly used for the reduction of the phosphoryl group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the chlorine atoms in the phosphoryl group.
Major Products Formed
Hydrolysis: Methanol and the corresponding acid.
Reduction: Phosphine oxide.
Substitution: Substituted phosphates or phosphonates.
Scientific Research Applications
Methyl [(dichlorophosphoryl)methoxy]acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(dichlorophosphoryl)methoxy]acetate involves its interaction with nucleophiles due to the electrophilic nature of the phosphoryl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [(dichlorophosphoryl)methoxy]acetate
- Ethyl [(dichlorophosphoryl)methoxy]acetate
- Methyl [(dichlorophosphoryl)ethoxy]acetate
Properties
CAS No. |
61368-80-7 |
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Molecular Formula |
C4H7Cl2O4P |
Molecular Weight |
220.97 g/mol |
IUPAC Name |
methyl 2-(dichlorophosphorylmethoxy)acetate |
InChI |
InChI=1S/C4H7Cl2O4P/c1-9-4(7)2-10-3-11(5,6)8/h2-3H2,1H3 |
InChI Key |
RLAXNXCLRHTSMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCP(=O)(Cl)Cl |
Origin of Product |
United States |
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